3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
3-Bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrN3O2. This compound is characterized by a pyrrolo[3,2-b]pyridine core structure, which is substituted with a bromine atom at the 3-position and a nitro group at the 6-position. It is a solid compound with a molecular weight of 242.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and nitration of the pyrrolo[3,2-b]pyridine core. One common method involves the initial bromination of 1H-pyrrolo[3,2-b]pyridine, followed by nitration using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 3-methoxy-6-nitro-1H-pyrrolo[3,2-b]pyridine.
Reduction: The major product is 3-bromo-6-amino-1H-pyrrolo[3,2-b]pyridine.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
Scientific Research Applications
3-Bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in redox reactions, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitro-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom, affecting its substitution reactions.
1H-pyrrolo[3,2-b]pyridine: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness
3-Bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and nitro substituents, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-9-6-1-4(11(12)13)2-10-7(5)6/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALYDYACSDQGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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